3-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA
Overview
Description
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyl group, a fluorophenyl group, a dioxopyrrolidinyl group, and a methoxyphenyl group.
Preparation Methods
The synthesis of N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea involves multiple steps. The synthetic route typically includes the following steps:
Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as acetic anhydride and a base to form the dioxopyrrolidinyl intermediate.
Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorophenyl reagent under specific conditions to introduce the fluorophenyl group.
Addition of the allyl group: The allyl group is introduced through a reaction with an allylating agent, such as allyl bromide, in the presence of a base.
Formation of the final compound: The final step involves the reaction of the intermediate with a methoxyphenyl isocyanate to form N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological targets.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea can be compared with similar compounds such as:
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-chlorophenyl)urea: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-hydroxyphenyl)urea: This compound has a hydroxyphenyl group instead of a methoxyphenyl group.
N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-nitrophenyl)urea: This compound has a nitrophenyl group instead of a methoxyphenyl group.
The uniqueness of N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-prop-2-enylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-3-12-24(21(28)23-15-6-10-17(29-2)11-7-15)18-13-19(26)25(20(18)27)16-8-4-14(22)5-9-16/h3-11,18H,1,12-13H2,2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKFONJOMMXZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(CC=C)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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